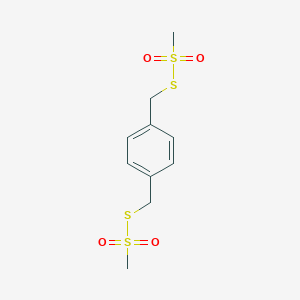

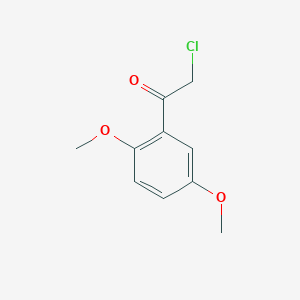

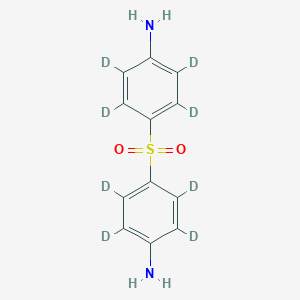

![molecular formula C24H36O8 B015228 [(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-乙酰氧基-3-乙烯基-10,10b-二羟基-3,4a,7,7,10a-戊甲基-1-氧代-5,6,6a,8,9,10-六氢-2H-苯并[f]色满-6-基]乙酸酯 CAS No. 81873-08-7](/img/structure/B15228.png)

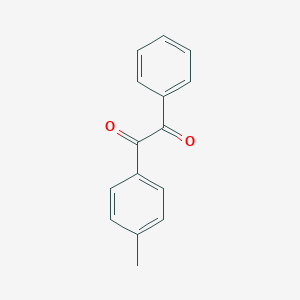

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-乙酰氧基-3-乙烯基-10,10b-二羟基-3,4a,7,7,10a-戊甲基-1-氧代-5,6,6a,8,9,10-六氢-2H-苯并[f]色满-6-基]乙酸酯

描述

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate is a natural product found in Plectranthus ornatus and Plectranthus barbatus with data available.

科学研究应用

Antiviral Efficacy

Forskolin has been found to display antiviral activity against several viruses, including the herpes simplex viruses 1 and 2 (HSV-1 and HSV-2), hepatitis A virus (HAV), and coxsackievirus B4 (COX-B4). The IC 50 values were 62.9, 73.1, 99.0, and 106.0 μg/mL, respectively .

Potential Antiviral Target

Forskolin’s potential antiviral target was explored using a pharmacophore-based virtual screening platform. The modeled structure of Forskolin was analyzed to identify potential protein targets linked to its antiviral activity .

Cardiovascular Diseases

Forskolin has been used to treat cardiovascular diseases due to its positive role on heart complications .

Respiratory Disorders

Forskolin has been traditionally used to treat respiratory disorders, including asthma and chronic obstructive pulmonary disease (COPD) .

Metabolic Syndrome and Obesity

Forskolin has been studied for its effects on metabolic syndrome and obesity. It has been suggested to have a positive role in treating these conditions .

Glaucoma

Forskolin has been studied for its potential use in the treatment of glaucoma .

Anti-inflammatory and Antioxidant Properties

Research suggests that forskolin may have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of conditions such as asthma, allergies, and even certain types of cancer .

Hypothyroidism and Eczema

Forskolin has also been used to treat hypothyroidism and eczema .

作用机制

Target of Action

Forskolin J primarily targets the enzyme adenylate cyclase . This enzyme plays a crucial role in the conversion of ATP to cyclic AMP (cAMP), a critical second messenger in cells . Forskolin J has also been suggested to interact with Cathepsin L , a protein potentially linked to its antiviral activity.

Mode of Action

Forskolin J interacts with its targets by directly activating adenylate cyclase, leading to an increase in cAMP levels within cells . This activation regulates various cellular processes, including the activation of protein kinase A (PKA), an enzyme involved in numerous cellular functions .

Biochemical Pathways

The primary biochemical pathway affected by Forskolin J is the cAMP-dependent pathway . The increase in cAMP levels activates PKA, which in turn regulates various downstream cellular processes . Forskolin J also impacts the adenylate cyclase/cAMP/CREB signaling pathway , which is involved in the progression of multiple sclerosis .

Result of Action

The activation of adenylate cyclase and the subsequent increase in cAMP levels by Forskolin J lead to various molecular and cellular effects. These include the activation of PKA and the regulation of numerous cellular functions . Forskolin J has also demonstrated antiviral activity against several viruses, including HSV-1, HSV-2, HAV, and COX-B4 .

Action Environment

The action, efficacy, and stability of Forskolin J can be influenced by various environmental factors. For instance, the compound’s antiviral activity may vary depending on the specific viral strain and the host cell environment

属性

IUPAC Name |

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O8/c1-9-21(6)12-16(28)24(29)22(7)15(27)10-11-20(4,5)18(22)17(30-13(2)25)19(31-14(3)26)23(24,8)32-21/h9,15,17-19,27,29H,1,10-12H2,2-8H3/t15-,17-,18-,19-,21-,22-,23+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBZMJGJWOYRBW-JZLRHMRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(CCC(C2(C3(C(=O)CC(OC3(C1OC(=O)C)C)(C)C=C)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]2[C@]([C@H](CCC2(C)C)O)([C@]3(C(=O)C[C@](O[C@@]3([C@H]1OC(=O)C)C)(C)C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Forskolin J | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。